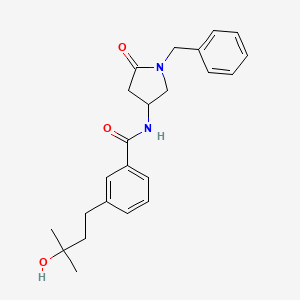

![molecular formula C17H15N3O2S B5509233 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)

2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinoline derivatives are important heterocyclic compounds found in many natural and synthetic products with a wide range of biological and chemical applications. These derivatives, including 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, are known for their diverse chemical reactivity and pharmacological activities, making them valuable in medicinal chemistry and industrial applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization and functionalization reactions. Techniques such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis are commonly employed to construct the quinoline nucleus and introduce various substituents to achieve desired chemical properties (Xuan, 2019).

Molecular Structure Analysis

Quinoline derivatives are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The presence of substituents like the 4-nitrobenzylthio group can significantly influence the electronic distribution and stability of the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and complex formation with metals. The nitro and thio groups in this compound can participate in redox reactions and serve as coordination sites for metal ions, influencing the compound's chemical behavior (Mekheimer et al., 2020).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The introduction of a 4-nitrobenzylthio group is likely to affect the compound's solubility in organic solvents and its thermal stability.

Chemical Properties Analysis

Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and photoreactivity. The electronic effects of substituents like the nitro and thio groups can alter the pKa values, making the compound more acidic or basic. These derivatives also show fluorescence and photochromic properties under certain conditions, which can be utilized in material science and biological imaging applications (Naumov, 2006).

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Properties

Transition-Metal-Free Synthesis

A study highlighted the synthesis of benzothieno[2,3-b]quinolines via a transition-metal-free annulation process involving nitroarenes and benzo[b]thiophen-3-ylacetonitrile, demonstrating a method potentially related to the synthesis of similar quinoline derivatives (Nowacki & Wojciechowski, 2017).

Computational Studies and Antibacterial Activity

Research incorporating density functional theory (DFT) calculations explored the chemical activity, molecular electrostatic potential, and non-linear optical (NLO) properties of related quinoline derivatives. Additionally, these compounds demonstrated antibacterial activity, indicating a potential application in developing antimicrobial agents (Uzun et al., 2019).

Corrosion Inhibition

A study investigated the anti-corrosive properties of quinoline-3-carbonitrile derivatives on mild steel in acidic media, showing that these compounds are effective corrosion inhibitors. This suggests the potential application of "2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" in corrosion protection (Wazzan, 2017).

Biological Activities

Antimalarial and Antibacterial Effects

A classic study reported the synthesis and biological evaluation of quinazoline derivatives, which showed suppressive antimalarial activity. This aligns with the broader research interest in quinoline derivatives for their potential antimalarial and antibacterial properties (Elslager et al., 1980).

Chemosensors and Molecular Recognition

Spectroscopic Study and Potential Chemosensors

Research into novel benzimidazoles and benzimidazo[1,2-a]quinolines has opened pathways for using these compounds as potential chemosensors for different cations, demonstrating the versatility of quinoline derivatives in sensor applications (Hranjec et al., 2012).

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-10-14-9-13-3-1-2-4-16(13)19-17(14)23-11-12-5-7-15(8-6-12)20(21)22/h5-9H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTIJQDOLVAHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)